molecular formula C12H11BrN2OS B1493777 6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098020-29-0

6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1493777
CAS No.: 2098020-29-0
M. Wt: 311.2 g/mol
InChI Key: IDWIQGOBPFEOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by the presence of a bromobenzyl group at the 6-position, a methylthio group at the 2-position, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride, methylthiourea, and ethyl acetoacetate.

    Formation of Intermediate: The reaction between 4-bromobenzyl chloride and methylthiourea in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate under acidic conditions to form the pyrimidinone core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The bromobenzyl group can be reduced to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromobenzyl and methylthio groups may play a crucial role in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure with a chlorine atom instead of bromine.

    6-(4-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure with a fluorine atom instead of bromine.

    6-(4-methylbenzyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure with a methyl group instead of bromine.

Uniqueness

6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain targets.

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS/c1-17-12-14-10(7-11(16)15-12)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWIQGOBPFEOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 3
6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 5
6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
6-(4-bromobenzyl)-2-(methylthio)pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.